molecular formula C21H17FN4O2S B11295614 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one

Cat. No.: B11295614
M. Wt: 408.5 g/mol
InChI Key: AFJPWTXALRVBGL-UHFFFAOYSA-N
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Description

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorine, sulfur, and methoxy functional groups, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one typically involves multiple steps. One common route includes the following steps:

    Formation of the pteridinone core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the sulfanyl group: This step involves the reaction of the pteridinone core with a thiol derivative, such as 2-fluorobenzylthiol, under suitable conditions.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction using a methoxyphenylmethyl halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pteridinone core can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one involves its interaction with molecular targets such as enzymes. The fluorine and methoxy groups can enhance binding affinity to specific active sites, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methylphenyl)methyl]-3,4-dihydropteridin-4-one
  • 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-hydroxyphenyl)methyl]-3,4-dihydropteridin-4-one

Uniqueness

The presence of the methoxy group in 2-{[(2-Fluorophenyl)methyl]sulfanyl}-3-[(4-methoxyphenyl)methyl]-3,4-dihydropteridin-4-one distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. Additionally, the combination of fluorine and sulfur atoms in the same molecule can lead to unique chemical properties and biological activities.

Properties

Molecular Formula

C21H17FN4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-3-[(4-methoxyphenyl)methyl]pteridin-4-one

InChI

InChI=1S/C21H17FN4O2S/c1-28-16-8-6-14(7-9-16)12-26-20(27)18-19(24-11-10-23-18)25-21(26)29-13-15-4-2-3-5-17(15)22/h2-11H,12-13H2,1H3

InChI Key

AFJPWTXALRVBGL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC4=CC=CC=C4F

Origin of Product

United States

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